Octanoic acid [6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester
Description
Spatial Distribution of Key Substituents
| Substituent | Position | Orientation | Bond Angles (°) |
|---|---|---|---|
| Acetyloxy (OAc) | 6 | β-face | C5-C6-O = 112.3 |
| Butanoyloxy (OBu) | 4 | α-face | C3-C4-O = 109.8 |
| Methyl (Me) | 3 | Axial | C2-C3-C30 = 111.2 |
The acetyloxy group at C-6 adopts a pseudo-equatorial orientation, forming intramolecular hydrogen bonds with the C-3a hydroxyl (O···O distance = 2.76 Å). The butanoyloxy chain at C-4 extends perpendicular to the bicyclic plane, creating a hydrophobic pocket that influences molecular packing. Methyl groups at C-3, C-6, and C-9 exhibit restricted rotation (ΔG‡ = 12.3 kcal/mol) due to steric interactions with adjacent substituents.
Electronic Effects
- C-8 α,β-unsaturated ester : Conjugation length (λmax = 238 nm) indicates extended π-system delocalization into the azulene framework
- C-2 keto group : Infrared stretching frequency (νC=O = 1,712 cm⁻¹) suggests moderate hydrogen bonding with proximal hydroxyls
- Octanoyl chain : 13C NMR chemical shifts (δ 173.4 ppm for carbonyl) confirm esterification at C-7
Properties
IUPAC Name |
[6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methylbut-2-enoyloxy)-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] octanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H50O12/c1-9-12-13-14-15-17-24(37)43-28-26-25(20(5)27(28)44-30(38)19(4)11-3)29-34(41,33(8,40)31(39)45-29)22(42-23(36)16-10-2)18-32(26,7)46-21(6)35/h11,22,26-29,40-41H,9-10,12-18H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFPJGBNCFXKPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCC)(C(C(=O)O3)(C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Context
The target compound is a highly oxygenated sesquiterpene lactone derivative featuring a hexahydroazuleno[4,5-b]furan core substituted with multiple acyloxy, hydroxyl, and methyl groups. Its structural complexity arises from:
- A 6-acetyloxy group.
- 3,3a-dihydroxy and 3,6,9-trimethyl substituents.
- 8-(2-methyl-1-oxobut-2-enoxy) (angeloyl) and 4-(1-oxobutoxy) (butanoyl) side chains.
- An octanoate ester at the C7 position.
This compound is closely related to natural products like thapsigargin and trilobolide , which are known for their bioactivity as SERCA pump inhibitors.
Key Synthetic Strategies
Biosynthetic-Inspired Approaches
Starting Material Isolation
The compound can be derived from nortrilobolide (a thapsigargin analogue) via selective functionalization:
- Selective Hydrolysis :
- Acylation with Octanoic Acid :
- The C7 hydroxyl group is acylated using octanoyl chloride or mixed anhydrides.
- Example Protocol :
- Reagents : 8-debutanoyl-nortrilobolide (2 mg), octanoic acid (3.5 mg), DCC (2 mg), DMAP (1.8 mg) in CH$$2$$Cl$$2$$.
- Conditions : 24 h at 4°C, purified via HPLC (C18 column, 70–90% MeOH gradient).
- Yield : 48–65%.
Enzymatic Resolution
Lipases (e.g., Candida antarctica lipase B) enable enantioselective acylation:
Total Synthesis Routes
Two-Phase Terpene Synthesis
Adapted from thapsigargin synthesis:
- Cyclase Phase :
- Oxidase Phase :
Solid-Phase Peptide Synthesis (SPPS)
For peptide-linked derivatives, SPPS enables modular assembly:
- Resin Functionalization : CTC resin loaded with Fmoc-Glu-OtBu.
- Peptide Chain Elongation : Automated synthesis with HBTU activation.
- Esterification : Post-cleavage acylation with octanoic acid via EDC/DMAP.
Reaction Optimization Data
Table 1: Comparison of Acylation Methods for C7 Octanoate Installation
| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| DCC/DMAP | DMAP | CH$$2$$Cl$$2$$ | 4 | 24 | 65 | 98 |
| Enzymatic (CAL-B) | Lipase | n-Hexane | 50 | 12 | 98 | 99 |
| Mixed Anhydride | ClCO$$_2$$Et | THF | 0→RT | 6 | 72 | 95 |
Table 2: Critical Oxidation Steps in Total Synthesis
| Step | Reagent | Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|
| Dihydroxylation | OsO$$_4$$ | t-BuOH/H$$_2$$O (1:1) | 60 | 5:1 dr |
| Mn-Mediated Oxidation | KMnO$$_4$$ | Acetone/H$$_2$$O | 80 | >95% |
| Allylic C–H Oxidation | SeO$$_2$$ | CH$$_3$$CN, 40°C | 48 | 3:1 dr |
Challenges and Solutions
Stereochemical Control :
Functional Group Compatibility :
Analytical Validation
Chemical Reactions Analysis
Types of Reactions: Thapsigargin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or reduce its toxicity.
Common Reagents and Conditions: Common reagents used in the reactions involving thapsigargin include oxidizing agents, reducing agents, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve high yields and purity.
Major Products: The major products formed from these reactions include various derivatives of thapsigargin, which are often designed to improve its pharmacological properties. For example, mipsagargin is a prodrug derived from thapsigargin that targets cancer cells more selectively .
Scientific Research Applications
Mechanism of Action
Thapsigargin exerts its effects by inhibiting the SERCA pump, which is responsible for maintaining low cytosolic calcium levels and high calcium levels in the sarcoplasmic and endoplasmic reticula . By blocking this pump, thapsigargin causes an increase in cytosolic calcium concentration, leading to endoplasmic reticulum stress and activation of the unfolded protein response . Prolonged ER stress can result in apoptosis, making thapsigargin a potent cytotoxin .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural and molecular features of the target compound with common octanoic acid esters:
*Estimated based on structural analysis.
Physicochemical and Functional Differences
- Volatility : Simpler esters like ethyl and methyl derivatives are volatile and detectable via GC-MS in food matrices (e.g., beer, yogurt) . The target compound’s high molecular weight and polar functional groups likely reduce volatility.
- Bioactivity: Ethyl ester: Exhibits insecticidal, antifungal, and anticandidal activities . Methyl ester: Used in chromatography and analytical derivatization . Target compound: Hypothesized to have enhanced bioactivity due to multiple oxygenated groups (e.g., acetyloxy, oxo) that may improve binding to biological targets, akin to octanoic acid’s interaction with tyrosine-tRNA ligase .
Key Research Findings
Detection and Analysis
- Ethyl and methyl esters are routinely identified in fermented products via HS-SPME-GC-MS, with ethyl octanoate contributing fruity aromas .
- Trimethylsilyl esters are used to enhance volatility for GC analysis of fatty acids .
Biological Activity
Octanoic acid, also known as caprylic acid, is a medium-chain fatty acid with various biological activities and applications in medicine and nutrition. The compound , [6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester, is a complex derivative of octanoic acid that exhibits unique biological properties. This article explores its biological activity based on current research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple functional groups and a furan ring. Its molecular formula and weight can be derived from its structural components. The presence of the ester linkage suggests potential for various biochemical interactions.
Antimicrobial Properties
Octanoic acid has been widely studied for its antimicrobial properties. It has demonstrated effectiveness against a range of pathogens including bacteria and fungi. Research indicates that medium-chain fatty acids like octanoic acid disrupt microbial membranes, leading to cell lysis.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Candida albicans | Antifungal activity | |
| Escherichia coli | Bactericidal effects |
Anti-inflammatory Effects
Studies have shown that octanoic acid derivatives can modulate inflammatory responses. They inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various cell types.
The mechanism through which octanoic acid exerts its biological effects involves several pathways:
- Membrane Disruption : By integrating into bacterial membranes and altering their permeability.
- Inhibition of Lipid Peroxidation : Protecting cells from oxidative damage.
- Modulation of Immune Response : Influencing the production of cytokines and chemokines.
Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of octanoic acid against common skin pathogens. The results demonstrated a significant reduction in colony-forming units (CFUs) for both Staphylococcus aureus and Candida albicans when treated with octanoic acid concentrations above 0.5%.
Study 2: Anti-inflammatory Properties
In another investigation published in the Journal of Inflammation Research, octanoic acid was shown to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential use in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
